molecular formula C21H21N3O2S B6452476 6-phenyl-2-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-2-azaspiro[3.3]heptane CAS No. 2640971-83-9

6-phenyl-2-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-2-azaspiro[3.3]heptane

Cat. No.: B6452476
CAS No.: 2640971-83-9
M. Wt: 379.5 g/mol
InChI Key: ADRZCTLJXBYPRD-UHFFFAOYSA-N
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Description

6-phenyl-2-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-2-azaspiro[3.3]heptane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a phenyl group, a pyrazole ring, and a benzenesulfonyl group, making it a molecule of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-2-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-2-azaspiro[33]heptane typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like tetrahydrofuran (THF) under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. The choice of reagents and conditions is crucial to minimize by-products and ensure scalability.

Chemical Reactions Analysis

Types of Reactions

6-phenyl-2-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) and alkyl halides in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

6-phenyl-2-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-2-azaspiro[3.3]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-phenyl-2-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The benzenesulfonyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-pyrazol-1-yl)benzenesulfonamide: Shares the pyrazole and benzenesulfonyl groups but lacks the spirocyclic structure.

    1-phenyl-3-(1H-pyrazol-4-yl)propan-1-one: Contains a pyrazole ring and phenyl group but differs in the overall structure.

Uniqueness

6-phenyl-2-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-2-azaspiro[3.3]heptane is unique due to its spirocyclic core, which imparts distinct chemical and biological properties. This structure can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable molecule for research and development .

Properties

IUPAC Name

6-phenyl-2-(4-pyrazol-1-ylphenyl)sulfonyl-2-azaspiro[3.3]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c25-27(26,20-9-7-19(8-10-20)24-12-4-11-22-24)23-15-21(16-23)13-18(14-21)17-5-2-1-3-6-17/h1-12,18H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRZCTLJXBYPRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CN(C2)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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